nonan-3-amine hydrochloride chemical properties
nonan-3-amine hydrochloride chemical properties
Chemical Class: Aliphatic Amine Salt | Primary Application: Lipid Nanoparticle (LNP) Synthesis & Medicinal Chemistry
Executive Summary
Nonan-3-amine hydrochloride is the stabilized salt form of 3-aminononane (CAS 33787-95-0). Unlike its liquid free-base counterpart, which is prone to oxidation and difficult to handle in precise stoichiometric quantities, the hydrochloride salt presents as a stable, crystalline solid.
This compound is of increasing interest in drug delivery systems , specifically as a hydrophobic building block for ionizable lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery. Its 9-carbon chain with a specific branching point at position 3 offers a unique steric profile that modulates the packing parameter of lipid bilayers, influencing endosomal escape efficiency. Additionally, it serves as a masking moiety for anionic phosphonate prodrugs, enhancing cellular permeability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
The following data distinguishes the commercially available free base from the laboratory-prepared hydrochloride salt.
| Property | Nonan-3-amine (Free Base) | Nonan-3-amine Hydrochloride (Salt) |
| CAS Number | 33787-95-0 | Not widely indexed (Custom Synthesis) |
| Molecular Formula | ||
| Molecular Weight | 143.27 g/mol | 179.73 g/mol |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Solubility | Organic solvents (DCM, DMSO); Poor in water | High water solubility; Soluble in Ethanol/MeOH |
| pKa (Predicted) | ~10.5 (Amine conjugate acid) | N/A (Already protonated) |
| Hygroscopicity | Low | Moderate to High (Desiccant storage required) |
Critical Note on Isomerism: The carbon at position 3 is chiral. Standard synthesis yields a racemic mixture (
). Enantiopure forms require asymmetric synthesis or chiral resolution, which is critical if the final drug target has a specific stereochemical requirement.
Synthesis Protocol: Reductive Amination
Methodology: The most robust route to high-purity nonan-3-amine hydrochloride is the Reductive Amination of 3-nonanone using sodium cyanoborohydride (
Reagents Required[12][13][14]
-
Precursor: 3-Nonanone (CAS 925-78-0)
-
Nitrogen Source: Ammonium Acetate (
) (Excess: 10 eq) -
Reducing Agent: Sodium Cyanoborohydride (
)[1] -
Solvent: Methanol (Anhydrous)
-
Salt Formation: 4M HCl in Dioxane
Step-by-Step Workflow
-
Imine Formation: Dissolve 3-nonanone (1.0 eq) and Ammonium Acetate (10.0 eq) in dry Methanol. Stir under inert atmosphere (
) for 30 minutes to establish the ketone-imine equilibrium. -
Reduction: Cool the mixture to 0°C. Slowly add
(0.7 eq). Note: Cyanoborohydride is preferred over Borohydride ( ) because it selectively reduces the imine at pH 6-7 without reducing the ketone. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (stain with Ninhydrin).
-
Quench & Workup: Acidify with concentrated HCl to pH < 2 (destroys residual hydride and evolves HCN – perform in fume hood ). Basify with NaOH to pH > 12 to liberate the free amine. Extract with Dichloromethane (DCM).
-
Salt Formation: Dry the organic layer (
) and filter. Add 4M HCl in Dioxane dropwise to the filtrate. The amine hydrochloride will precipitate as a white solid. -
Purification: Recrystallize from Ethanol/Ether if necessary.
Reaction Pathway Visualization
Caption: One-pot reductive amination workflow converting 3-nonanone to the stable hydrochloride salt.
Handling, Stability & Analytics
Stability Profile
-
Oxidation: The free amine is susceptible to N-oxidation (forming N-oxides) upon exposure to air, turning yellow over time. The hydrochloride salt effectively blocks the lone pair on the nitrogen, rendering it oxidation-resistant.
-
Hygroscopicity: Amine salts are often hygroscopic. Store in a desiccator at RT or -20°C for long-term banking.
Analytical Validation (Self-Validating Protocol)
To confirm the synthesis of the salt, perform Proton NMR (
-
Diagnostic Signal 1 (Ammonium): A broad singlet at
8.0–8.5 ppm (3H) corresponding to . This confirms successful salt formation. -
Diagnostic Signal 2 (Chiral Center): A multiplet at
~3.0 ppm (1H) corresponding to the methine proton ( ). -
Diagnostic Signal 3 (Tails): Distinct methyl triplets and methylene multiplets for the ethyl (C1-C2) and hexyl (C4-C9) chains.
Applications in Drug Discovery
The nonan-3-amine moiety is a strategic "lipophilic tail" used to modulate the physicochemical properties of bioactive molecules.
A. Ionizable Lipids for LNP (mRNA Delivery)
In LNP synthesis, the "tail length" and "branching" determine the fluidity of the lipid nanoparticle.
-
Mechanism: A C9 tail (nonyl) provides intermediate lipophilicity (
for the chain). -
Branching Effect: The position-3 amine creates an asymmetric tail (Ethyl vs. Hexyl). This asymmetry disrupts lipid crystallization, promoting a more fluid, fusogenic LNP surface that enhances endosomal escape of mRNA payloads.
B. Phosphonate Prodrugs
Anionic drugs (like nucleotide antivirals) have poor membrane permeability.
-
Strategy: Reacting the drug with nonan-3-amine masks the negative charge via a phosphoramidate bond.
-
Result: The lipophilic amine tail drags the polar drug across the cell membrane. Once inside, intracellular enzymes (phosphoramidases) cleave the P-N bond, releasing the active drug and the amine byproduct.
Application Logic Visualization
Caption: Dual utility of nonan-3-amine in prodrug synthesis and LNP formulation to enhance cellular uptake.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17953470, Nonan-3-amine. Retrieved from [Link]
-
Organic Chemistry Portal. Reductive Amination: Synthesis of Primary Amines. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Amines, C10-16-alkyldimethyl, N-oxides.[2] (General safety data for aliphatic amine derivatives). Retrieved from [Link]
